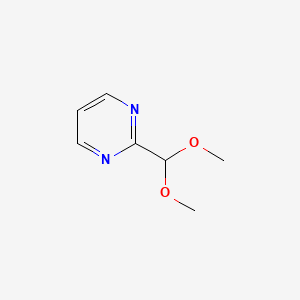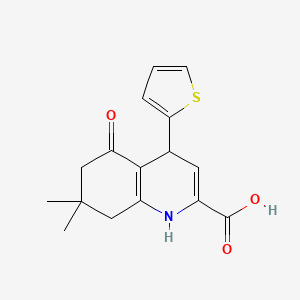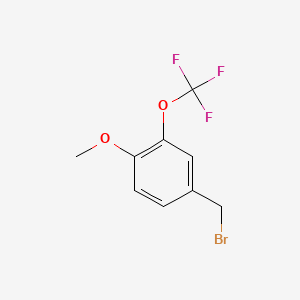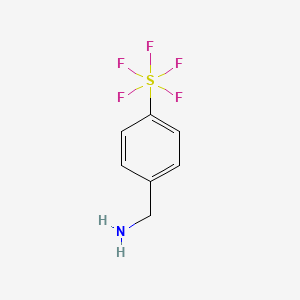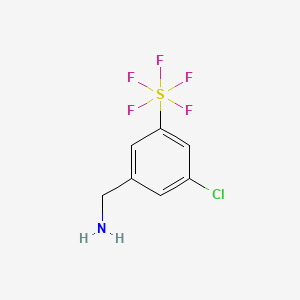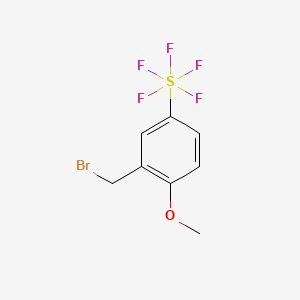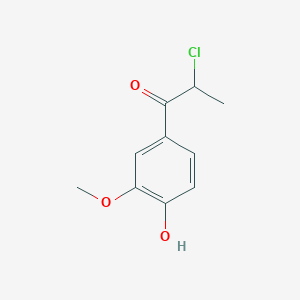![molecular formula C12H12ClN3 B1456023 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1380571-58-3](/img/structure/B1456023.png)
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Übersicht
Beschreibung
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (2P6,7H5HPPHCl) is a small molecule that has a wide range of applications in scientific research. It is a useful compound for studying the biochemical and physiological effects of various compounds, as well as for creating new drugs and treatments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2P6,7H5HPPHCl.
Wissenschaftliche Forschungsanwendungen
Hedgehog Signaling Pathway Inhibition
This compound has been studied for its potential to inhibit the hedgehog signaling pathway . This pathway is crucial in embryonic development and its dysregulation can lead to diseases such as cancer. By inhibiting this pathway, the compound could be used to develop therapies against cancers that are driven by hedgehog signaling aberrations.
Antiproliferative Activity
Research has indicated that derivatives of this compound class can exhibit antiproliferative effects . This means they can inhibit the growth and proliferation of cells, particularly cancer cells. This application is significant in the development of new chemotherapeutic agents.
Cell Cycle Arrest and Apoptosis Induction
Compounds similar to 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride have been shown to induce cell cycle arrest and apoptosis in cancer cells . This is a desirable effect for cancer treatment as it can lead to the death of cancer cells and halt tumor growth.
Proapoptotic Protein Modulation
Mechanistic studies have revealed that certain derivatives can increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic proteins is another pathway through which these compounds can exert anticancer effects.
Chemical Synthesis and Drug Design
The core structure of this compound is versatile and can be used as a building block in the synthesis of a wide range of pharmaceutical agents . Its structure allows for various substitutions and modifications, making it a valuable scaffold in medicinal chemistry.
Biological Study of Pyrrolopyrimidine Derivatives
The pyrrolopyrimidine core is a common feature in many biologically active compounds. Studies on derivatives of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can provide insights into the structure-activity relationships that govern the biological properties of this class of compounds .
Analytical Chemistry Applications
The compound’s distinct chemical structure makes it a candidate for use as a standard or reagent in analytical chemistry applications. It can be used to develop assays or analytical methods for detecting similar structures or related compounds in various samples .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against various enzymes, indicating that they may interact with these targets to exert their effects .
Biochemical Pathways
Related compounds have been found to inhibit various kinases, suggesting that they may affect pathways regulated by these enzymes .
Pharmacokinetics
The compound’s molecular weight is 23370 , which is within the optimal range for oral bioavailability.
Result of Action
Related compounds have been found to induce cell cycle arrest and apoptosis in certain cell lines .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12;/h1-5,7,13H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBMUWUGGHKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744689 | |
| Record name | 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | |
CAS RN |
1380571-58-3 | |
| Record name | 2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)

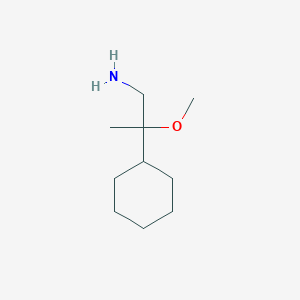


![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)
